2-(5-acetyl-3-thienyl)-N-benzylacetamide
Description
2-(5-Acetyl-3-thienyl)-N-benzylacetamide is a synthetic small molecule featuring an N-benzylacetamide core substituted with a 5-acetylthiophene group at the 2-position. The compound’s structure combines a thienyl moiety—a heterocyclic ring known for enhancing electronic and binding properties in medicinal chemistry—with a benzylacetamide scaffold, which is frequently employed in kinase inhibitors and anticancer agents . For example, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide () was prepared by reacting N-arylacetamides with nitro-substituted benzimidazolamines in acetonitrile under reflux .
The acetyl group on the thienyl ring likely enhances metabolic stability and target binding, as seen in structurally related compounds like KIM-161 (), where substituent modifications significantly influenced cytotoxicity .
Properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)14-7-13(10-19-14)8-15(18)16-9-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSCPBOQINQQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- KIM-161 demonstrated potent cytotoxicity via downregulation of BRK, FLT, and JAK kinases, diverging from tubulin/Src inhibition seen in its parent pharmacophore (2-biphenyl-4-yl-N-benzylacetamide) .
- The morpholinoethoxy-pyridylacetamide derivative () exists in polymorphic forms (Forms A, B, C) with enhanced solubility and kinase inhibitory properties .
- Nitrobenzimidazolylacetamide () exhibited regioisomer-dependent activity, with the 6-nitro isomer (75% yield) showing distinct NMR shifts compared to the 5-nitro analog .
Structure-Activity Relationships (SAR)
- Substituent Position: In benzodiazepinone analogs (), the N-benzyl group was less selective than a simple benzyl group, highlighting the impact of N-substituents on target specificity .
- Heterocyclic Replacement : Replacing the biphenyl ring in 2-biphenyl-4-yl-N-benzylacetamide with a heterocyclic imidazole (KIM-161) improved cytotoxicity by 10-fold, emphasizing the role of heteroaromatic rings in binding .
- Electron-Withdrawing Groups : Nitro groups () and acetyl moieties (as in the target compound) enhance metabolic stability and π-π stacking with target proteins .
Physicochemical and Pharmacokinetic Properties
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